methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
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Biological Activity
Methyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , which is known for its role in various biological activities.
- A fluorophenyl group , which can enhance the lipophilicity and bioavailability of the compound.
- A methoxybenzamide moiety , contributing to its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have been shown to inhibit fungal growth and may possess antibacterial activity.
A study evaluating various triazole derivatives found that this compound demonstrated promising activity against several strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related study indicated that certain triazole compounds inhibited cell proliferation in various cancer cell lines by targeting specific pathways involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances the compound's potency by improving binding affinity to target enzymes or receptors.
- Methoxy Group : The methoxy group increases solubility and may influence the compound's interaction with biological membranes.
- Triazole Ring : The triazole moiety is crucial for biological activity, often acting as a pharmacophore in drug design.
Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Candida albicans. The results showed an IC50 value of 15 µM against S. aureus, indicating effective antibacterial properties .
Compound | Target Organism | IC50 (µM) |
---|---|---|
Methyl 2... | Staphylococcus aureus | 15 |
Methyl 2... | Candida albicans | 20 |
Study 2: Anticancer Activity
Another study examined the effect of this compound on human breast cancer cells (MCF7). The compound induced apoptosis with an IC50 value of 12 µM, demonstrating significant anticancer potential .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Methyl 2... | MCF7 | 12 |
Properties
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-28-16-6-4-3-5-15(16)19(27)22-11-17-23-24-20(30-12-18(26)29-2)25(17)14-9-7-13(21)8-10-14/h3-10H,11-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJPXNSMASOLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.